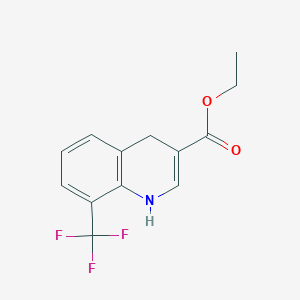

Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate

Description

BenchChem offers high-quality Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3NO2/c1-2-19-12(18)9-6-8-4-3-5-10(13(14,15)16)11(8)17-7-9/h3-5,7,17H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZJITASPSUNLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1)C=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857328 | |

| Record name | Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31602-18-3 | |

| Record name | Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Solubility and Stability of Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate

Foreword: The Criticality of Early-Stage Physicochemical Profiling

In the landscape of drug discovery and development, the journey of a candidate molecule from a promising hit to a viable therapeutic is fraught with challenges. Among the most critical early hurdles are the intrinsic physicochemical properties of the active pharmaceutical ingredient (API). It is with this understanding that we present this in-depth technical guide on the solubility and stability of Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate , a heterocyclic compound of interest. This document is not merely a collection of protocols; it is a strategic framework for the comprehensive physicochemical characterization of this and similar novel chemical entities. As a Senior Application Scientist, my objective is to provide not just the 'how' but the critical 'why' behind each experimental design, ensuring a robust and self-validating approach to data generation. The insights gleaned from these studies are paramount for informed decision-making in lead optimization, formulation development, and regulatory submissions.

Part 1: Foundational Understanding - The Solubility Profile

The bioavailability of an orally administered drug is fundamentally linked to its solubility in the gastrointestinal tract. Therefore, a thorough understanding of the solubility of Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate is a non-negotiable first step. We will employ the gold-standard shake-flask method to determine its equilibrium solubility.[1][2] This method, while traditional, is revered for its reliability in establishing the thermodynamic solubility of a compound.[2]

The Rationale for Solvent and Media Selection

The choice of solvents for solubility determination is a strategic one. We begin with aqueous media across a physiologically relevant pH range (1.2 to 6.8) to simulate the conditions of the human gastrointestinal tract.[3] This is critical for Biopharmaceutics Classification System (BCS) assessment.[3] Additionally, solubility in common organic solvents and pharmaceutically acceptable co-solvents will be determined to inform potential formulation strategies.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol is designed to be a self-validating system by ensuring that equilibrium is truly reached.

Objective: To determine the equilibrium solubility of Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate in various media.

Materials:

-

Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate (purity >99%)

-

pH 1.2 HCl buffer

-

pH 4.5 Acetate buffer

-

pH 6.8 Phosphate buffer

-

Purified water

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 400 (PEG 400)

-

Calibrated temperature-controlled orbital shaker

-

Centrifuge

-

Validated HPLC-UV method for quantification

Procedure:

-

Preparation: Add an excess amount of the solid compound to individual, sealed vials containing a precise volume of each test medium. The presence of undissolved material is essential to confirm saturation.[2]

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (typically 25°C or 37°C) and agitate.[1][4] The agitation ensures continuous interaction between the solid and the solvent.

-

Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), cease agitation and allow the vials to stand to let the excess solid settle.

-

Separation: Carefully withdraw an aliquot from the supernatant. Immediately filter the aliquot through a 0.22 µm filter to remove any undissolved particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

-

Equilibrium Confirmation: Equilibrium is confirmed when the concentration values from at least the last two time points are consistent (e.g., within ±5%).[2]

Data Presentation: Solubility Profile

The quantitative results should be summarized in a clear and concise table.

| Solvent/Medium | Temperature (°C) | Equilibrium Solubility (mg/mL) | Standard Deviation |

| pH 1.2 HCl Buffer | 37 | [Placeholder Data] | [Placeholder Data] |

| pH 4.5 Acetate Buffer | 37 | [Placeholder Data] | [Placeholder Data] |

| pH 6.8 Phosphate Buffer | 37 | [Placeholder Data] | [Placeholder Data] |

| Purified Water | 25 | [Placeholder Data] | [Placeholder Data] |

| Acetonitrile | 25 | [Placeholder Data] | [Placeholder Data] |

| Methanol | 25 | [Placeholder Data] | [Placeholder Data] |

| DMSO | 25 | [Placeholder Data] | [Placeholder Data] |

| PEG 400 | 25 | [Placeholder Data] | [Placeholder Data] |

Visualization: Solubility Determination Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Part 2: Probing the Molecule's Resilience - Stability Assessment

The chemical stability of an API is a critical attribute that influences its safety, efficacy, and shelf-life. Our approach to evaluating the stability of Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate is guided by the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2).[5][6][7][8][9] We will conduct forced degradation studies to identify potential degradation products and pathways. This information is invaluable for developing a stability-indicating analytical method, which is a regulatory prerequisite.

Rationale for Forced Degradation Conditions

Forced degradation, or stress testing, exposes the drug substance to conditions more severe than accelerated stability testing.[10] The goal is to produce a modest level of degradation (typically 5-20%) to ensure that the analytical method can effectively separate the parent compound from its degradation products. The choice of stressors is based on the chemical structure of the molecule:

-

Hydrolysis: The ester functional group in the molecule is susceptible to hydrolysis. Therefore, we will investigate its stability in acidic, basic, and neutral aqueous solutions.

-

Oxidation: The dihydroquinoline ring may be susceptible to oxidation. We will use hydrogen peroxide as a common oxidizing agent.

-

Photostability: Many aromatic systems, like the quinoline core, can be light-sensitive. Photostability testing will be conducted according to ICH Q1B guidelines.[5][10][11][12][13]

-

Thermal Stress: High temperature can accelerate degradation and reveal thermally labile aspects of the molecule.

Experimental Protocol: Forced Degradation Studies

Objective: To identify the degradation pathways of Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate and to develop a stability-indicating analytical method.

Materials:

-

Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate

-

0.1 N Hydrochloric Acid

-

0.1 N Sodium Hydroxide

-

Purified Water

-

3% Hydrogen Peroxide

-

Validated HPLC-UV/MS method

-

Photostability chamber with controlled light (visible and UVA) and temperature capabilities[11]

-

Temperature-controlled ovens

Procedure:

-

Sample Preparation: Prepare solutions of the compound in the various stress media (acid, base, water, peroxide). For solid-state thermal and photostability, use the neat compound.

-

Stress Conditions:

-

Acid Hydrolysis: Reflux with 0.1 N HCl at 60°C for a defined period.

-

Base Hydrolysis: Treat with 0.1 N NaOH at room temperature for a defined period.

-

Neutral Hydrolysis: Reflux in purified water at 60°C.

-

Oxidation: Treat with 3% H₂O₂ at room temperature.

-

Thermal Stress (Solid): Expose the solid compound to 80°C.

-

Photostability (Solid & Solution): Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[11] A dark control sample must be run in parallel.[12]

-

-

Time Points and Analysis: Sample at appropriate intervals. Neutralize the acidic and basic samples before analysis. Analyze all samples by a validated HPLC-UV/MS method. The mass spectrometer is crucial for the initial identification of degradation products.

-

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to prove its specificity, accuracy, precision, and linearity for both the parent compound and its degradation products.[14][15][16][17]

Data Presentation: Summary of Forced Degradation

| Stress Condition | Duration | % Degradation | Number of Degradants | Major Degradant (m/z) |

| 0.1 N HCl, 60°C | 8 hours | [Placeholder Data] | [Placeholder Data] | [Placeholder Data] |

| 0.1 N NaOH, RT | 2 hours | [Placeholder Data] | [Placeholder Data] | [Placeholder Data] |

| Water, 60°C | 24 hours | [Placeholder Data] | [Placeholder Data] | [Placeholder Data] |

| 3% H₂O₂, RT | 24 hours | [Placeholder Data] | [Placeholder Data] | [Placeholder Data] |

| Thermal (Solid), 80°C | 7 days | [Placeholder Data] | [Placeholder Data] | [Placeholder Data] |

| Photostability | Per ICH Q1B | [Placeholder Data] | [Placeholder Data] | [Placeholder Data] |

Potential Degradation Pathways

Based on the structure, likely degradation pathways include:

-

Hydrolysis of the ethyl ester to the corresponding carboxylic acid.

-

Oxidation of the dihydroquinoline ring to the aromatic quinoline.

-

Photolytic degradation could lead to more complex rearrangements or radical-based reactions. The quinoline core itself can undergo biodegradation, often initiated by hydroxylation.[18][19]

Visualization: Stability Testing Workflow

Caption: Workflow for Forced Degradation and Stability-Indicating Method Development.

Part 3: Synthesis of Findings and Implications for Drug Development

The comprehensive solubility and stability data generated through these studies provide a roadmap for the subsequent stages of drug development.

-

Solubility Insights: The pH-solubility profile will be instrumental in predicting the in vivo dissolution behavior of Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate. Poor aqueous solubility may necessitate formulation strategies such as particle size reduction, salt formation, or the use of solubility-enhancing excipients. Solubility in organic solvents will guide the selection of vehicles for preclinical toxicology studies and early-stage formulations.

-

Stability Insights: The forced degradation studies will reveal the compound's intrinsic liabilities. For example, if significant hydrolysis is observed, formulation in a non-aqueous vehicle or protection from moisture in the final dosage form will be critical. Photostability data will dictate the need for light-protective primary packaging. The developed and validated stability-indicating method is a cornerstone for all future quality control, release testing, and formal stability studies.

By systematically addressing these fundamental properties, we build a foundation of knowledge that de-risks the development process, accelerates the formulation design, and ensures the quality and safety of the potential therapeutic. This rigorous, science-driven approach is the hallmark of successful pharmaceutical development.

References

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

ICH Q1A (R2) A deep dive in Stability Studies. (2023, April 5). YouTube. [Link]

-

European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. [Link]

-

European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

-

Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

-

ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

Atlas-MTS. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

-

ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

-

IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]

-

IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

-

Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]

-

Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx. (n.d.). Scribd. [Link]

-

PubMed. (2013). Quinoline Biodegradation and Its Nitrogen Transformation Pathway by a Pseudomonas Sp. Strain. [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

MDPI. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Arabian Journal of Chemistry. (2022). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. [Link]

-

National Institutes of Health. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

-

PubMed. (2010). Biodegradation characteristics of quinoline by Pseudomonas putida. [Link]

Sources

- 1. bioassaysys.com [bioassaysys.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. ICH Official web site : ICH [ich.org]

- 6. m.youtube.com [m.youtube.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. ikev.org [ikev.org]

- 9. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 10. ema.europa.eu [ema.europa.eu]

- 11. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 12. ikev.org [ikev.org]

- 13. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]

- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 15. starodub.nl [starodub.nl]

- 16. database.ich.org [database.ich.org]

- 17. researchgate.net [researchgate.net]

- 18. Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Biodegradation characteristics of quinoline by Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

The Scaffold of Serendipity: A Technical Guide to 1,4-Dihydroquinoline-3-Carboxylates

Topic: Discovery and History of 1,4-Dihydroquinoline-3-Carboxylate Compounds Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Introduction: The Impurity that Changed Medicine

The history of antibacterial chemotherapy is often defined by the "Domagk moment" (sulfonamides) or the "Fleming moment" (penicillin). However, the discovery of the 1,4-dihydroquinoline-3-carboxylate scaffold—the core of the quinolone class—stands as a premier example of rational optimization born from industrial serendipity .

Unlike antibiotics derived from fermentation (e.g., beta-lactams), quinolones are entirely synthetic. Their lineage traces back not to a mold, but to a chemical impurity isolated during the scale-up of the antimalarial drug chloroquine .

This guide dissects the technical evolution of this scaffold, from the initial isolation of 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid to the fourth-generation fluoroquinolones that dominate modern critical care.

The Genesis: From Chloroquine to Nalidixic Acid

In 1962, George Lesher and colleagues at Sterling-Winthrop were optimizing the synthesis of chloroquine. During the process, they isolated a byproduct (impurity) that exhibited modest antibacterial activity.

The "Lesher" Impurity

-

Chemical Identity: 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.[1][2][3]

-

Significance: This compound possessed the essential pharmacophore required for DNA gyrase inhibition: the 4-oxo-3-carboxylic acid moiety fused to a nitrogen-containing heterocycle.

Rational modification of this impurity led to Nalidixic Acid (technically a 1,8-naphthyridine, but functionally the progenitor of the class). While Nalidixic Acid is now obsolete due to rapid resistance development and poor tissue distribution, it established the Generation 1 baseline.

Visualization: The Evolutionary Timeline

The following diagram traces the structural evolution from the chloroquine byproduct to modern therapeutics.

Figure 1: The evolutionary lineage of the quinolone scaffold, moving from accidental discovery to rational design.

Structure-Activity Relationship (SAR) Matrix

The biological activity of this class hinges on strict structural requirements. The table below summarizes the critical SAR rules validated over 40 years of medicinal chemistry.

| Position | Substituent | Effect on Pharmacology |

| N1 | Ethyl, Cyclopropyl, Difluorophenyl | Potency Driver. The cyclopropyl group (as seen in Ciprofloxacin) maximizes potency against Gram-negative bacteria by optimizing steric fit in the enzyme pocket. |

| C2 | Hydrogen | Steric Gatekeeper. Substitution here (e.g., methyl) drastically reduces activity due to steric clash with the enzyme-DNA complex. |

| C3 | Carboxylate | Binding Anchor. Essential for binding to the DNA-Gyrase complex via magnesium ion bridges. Cannot be modified (e.g., to ester) without loss of activity (prodrugs excepted). |

| C4 | Carbonyl (Oxo) | Binding Anchor. Works in concert with C3-carboxylate for Mg2+ chelation. |

| C5 | H, Amino, Methyl | Potency Modulator. An amino group (e.g., Sparfloxacin) increases Gram-positive activity but may increase phototoxicity. |

| C6 | Fluorine | The Breakthrough. Introduction of Fluorine here (Fluoroquinolones) increases DNA gyrase binding affinity by >10-fold and vastly improves cell penetration. |

| C7 | Piperazine / Pyrrolidine | Spectrum Broadener. Controls half-life and spectrum. Piperazine (Ciprofloxacin) confers anti-pseudomonal activity. Bulky groups here can reduce efflux pump susceptibility.[4] |

| C8 | H, F, Cl, Methoxy | Safety & Resistance. A methoxy group (Moxifloxacin) at C8 reduces photosensitivity and targets Topo IV preferentially, lowering resistance rates in Gram-positives. |

Synthetic Methodologies: A Technical Comparison

Two primary methodologies dominate the history of this scaffold. The choice of method dictates the ease of introducing critical substituents (like the C6-Fluorine).

Protocol A: The Gould-Jacobs Reaction (Classic)

This method was used for early quinolones (e.g., Nalidixic acid, Oxolinic acid). It relies on the thermal cyclization of an anilinomethylene malonate.[5][6]

Step-by-Step Methodology:

-

Condensation: React a substituted aniline with diethyl ethoxymethylenemalonate (EMME) at 110–140°C.

-

Cyclization: Heat the resulting intermediate in a high-boiling solvent (e.g., Diphenyl ether) to 250°C.

-

Critical Control: Temperature must be precise to facilitate the intramolecular Friedel-Crafts acylation.

-

-

N-Alkylation: Treat the quinolone ester with an alkyl halide (e.g., ethyl iodide) and base (K2CO3) in DMF.

-

Hydrolysis: Saponify the C3-ester using NaOH/H2O to yield the free acid active drug.

Limitation: The Gould-Jacobs method struggles with regioselectivity if the aniline meta-substituents are not symmetric.

Protocol B: The Grohe-Heinen Method (Modern)

Developed by Klaus Grohe at Bayer in the 1970s, this method revolutionized the field, allowing the synthesis of Ciprofloxacin . It builds the ring after introducing the halogen, avoiding the harsh thermal conditions of Gould-Jacobs.

Step-by-Step Methodology:

-

Acylation: React a 2,4-dichloro-5-fluoro-benzoyl chloride with an enamine (typically derived from ethyl acetate).

-

Amine Exchange: Treat the resulting intermediate with a primary amine (e.g., cyclopropylamine). This installs the N1 substituent before ring closure.

-

Cyclization: Intramolecular nucleophilic aromatic substitution (S_NAr) using a mild base (e.g., NaH or K2CO3) closes the ring.

-

C7 Substitution: The chlorine at C7 is labile; react with a secondary amine (e.g., piperazine) to install the spectrum-broadening side chain.

Visualization: Synthetic Pathway Comparison

Figure 2: Comparison of the classic Gould-Jacobs thermal route vs. the versatile Grohe-Heinen method used for modern fluoroquinolones.

Mechanism of Action: The Ternary Complex

Quinolones are unique in that they do not kill bacteria by simply inhibiting an enzyme; they kill by converting the bacterium's own enzymes into DNA-damaging toxins.

The Molecular Target[11]

-

DNA Gyrase (Topoisomerase II): Primary target in Gram-negative bacteria. Introduces negative supercoils to relieve torsional stress during replication.

-

Topoisomerase IV: Primary target in Gram-positive bacteria (e.g., S. aureus). Responsible for decatenating (untangling) daughter chromosomes after replication.[12][13]

The "Trapping" Mechanism

The 1,4-dihydroquinoline-3-carboxylate core does not bind to free DNA or free enzyme. It binds specifically to the DNA-Enzyme cleavage complex .

-

Cleavage: The enzyme cuts both strands of DNA (double-strand break) and holds them apart (the "gate").[12]

-

Trapping: The quinolone molecule slides into the DNA cleavage site. The C3-carboxylate and C4-oxo groups chelate a Magnesium ion (Mg2+), which bridges the drug to the enzyme (specifically Serine-83 and Aspartic acid-87 residues in GyrA).

-

Stalling: This "jammed" complex prevents the enzyme from religating the DNA strands.

-

Lethality: The accumulation of double-strand breaks triggers the SOS response and ultimately bacterial cell death.[13][14]

References

-

Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine Derivatives.[2] A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. Link

-

Bisacchi, G. S. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded "Discovery Story". Journal of Medicinal Chemistry. Link

-

Grohe, K., & Heinen, H. (1978). Verfahren zur Herstellung von 1-Cyclopropyl-6-fluor-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-chinolincarbonsäuren. German Patent DE2714578. Link

-

Drlica, K., & Zhao, X.[12] (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones.[13][14] Microbiology and Molecular Biology Reviews. Link

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinoline Action and Resistance. Biochemistry. Link

Sources

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. gdch.de [gdch.de]

- 10. Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone- Induced Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 12. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Versatile Intermediate: Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate in Modern Synthesis

Introduction: A Privileged Scaffold in Drug Discovery

The quinoline core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The introduction of a trifluoromethyl group at the 8-position significantly enhances the lipophilicity and metabolic stability of the quinoline scaffold, making it a highly desirable feature in modern drug design.[2] Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate emerges as a key chemical intermediate, providing a versatile platform for the synthesis of a diverse array of functionalized quinoline derivatives. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the synthesis and subsequent chemical transformations of this valuable building block. We will explore field-proven insights and detailed protocols for its synthesis, aromatization, N-alkylation, hydrolysis, and subsequent amide coupling reactions.

Physicochemical Properties and Handling

| Property | Value | Source |

| CAS Number | 31602-18-3 | [2] |

| Molecular Formula | C₁₃H₁₂F₃NO₂ | [2] |

| Molecular Weight | 271.23 g/mol | [2] |

| Appearance | White crystalline powder | [2] |

| Storage | Store in a tightly sealed container at room temperature, protected from moisture and direct sunlight. | [2] |

Synthesis of the Core Intermediate

The construction of the ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate scaffold is efficiently achieved through a thermally driven cyclization, characteristic of the Gould-Jacobs reaction.[3][4] This classical method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate, followed by an intramolecular cyclization at elevated temperatures.[5][6]

Synthetic Pathway: Gould-Jacobs Reaction

The synthesis initiates with the reaction of 2-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate. This is followed by a thermal cyclization to yield the desired 1,4-dihydroquinoline product.

Caption: Synthetic route to the target intermediate via the Gould-Jacobs reaction.

Protocol 1: Synthesis of Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate

Causality: This protocol leverages the Gould-Jacobs reaction, a robust method for quinoline synthesis. The high temperature of the cyclization step is necessary to overcome the activation energy for the intramolecular ring closure. Dowtherm A is used as a high-boiling solvent to achieve the required reaction temperature.

Materials:

-

2-(Trifluoromethyl)aniline

-

Diethyl ethoxymethylenemalonate

-

Dowtherm A

-

Hexane

-

Ethanol

Procedure:

-

A mixture of 2-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq) is heated at 120-130°C for 2 hours.

-

The reaction mixture is then added dropwise to Dowtherm A preheated to 250°C.

-

The reaction is maintained at 250°C for an additional 30 minutes.

-

After cooling to below 100°C, hexane is added to precipitate the product.

-

The crude product is collected by filtration and washed with hexane.

-

Recrystallization from ethanol yields the pure Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate.

Self-Validation:

-

Monitor the initial condensation by TLC or GC-MS to ensure the formation of the anilinomethylenemalonate intermediate.

-

The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Key Chemical Transformations and Protocols

The utility of Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate as a chemical intermediate is demonstrated through its reactivity at several key positions, enabling the synthesis of a wide range of derivatives.

Aromatization to the Quinoline Core

Aromatization of the dihydropyridine ring is a crucial step to access the fully aromatic quinoline scaffold. This transformation is readily achieved using mild oxidizing agents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).[7][8]

Caption: Aromatization of the dihydroquinoline to the corresponding quinoline.

Protocol 2: Aromatization with DDQ

Causality: DDQ is a highly effective dehydrogenating agent, particularly for dihydroaromatic systems.[7] The reaction proceeds via a hydride transfer mechanism. Dioxane is a suitable solvent due to its ability to dissolve both the substrate and DDQ, and its relatively high boiling point allows for the reaction to be conducted at reflux to ensure complete conversion.

Materials:

-

Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate

-

2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

-

1,4-Dioxane

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate (1.0 eq) in 1,4-dioxane, add DDQ (1.1 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter to remove the precipitated hydroquinone.

-

Dilute the filtrate with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford Ethyl 8-(trifluoromethyl)quinoline-3-carboxylate.

Self-Validation:

-

The disappearance of the starting material and the appearance of a new, more polar spot on TLC indicates reaction progression.

-

Successful aromatization can be confirmed by ¹H NMR spectroscopy, observing the disappearance of the signals corresponding to the C2 and C4 protons of the dihydroquinoline ring and the appearance of aromatic signals.

N-Alkylation

The nitrogen at the 1-position of the dihydroquinoline ring can be readily alkylated to introduce further diversity. This reaction typically proceeds via an SN2 mechanism using an alkyl halide in the presence of a base.[9][10]

Caption: N-Alkylation of the dihydroquinoline intermediate.

Protocol 3: N-Alkylation

Causality: The use of a base is essential to deprotonate the nitrogen atom, generating a nucleophilic amide that can then react with the alkyl halide. DMF is a common polar aprotic solvent for this type of reaction as it effectively solvates the cation of the base and facilitates the SN2 reaction.

Materials:

-

Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate

-

Alkyl halide (e.g., ethyl iodide, benzyl bromide)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the alkyl halide (1.2 eq) dropwise to the suspension.

-

Stir the reaction at room temperature or gentle heating (e.g., 50 °C) until completion, as monitored by TLC.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the N-alkylated product.

Self-Validation:

-

Successful N-alkylation can be confirmed by the appearance of new signals in the ¹H NMR spectrum corresponding to the protons of the newly introduced alkyl group.

-

Mass spectrometry will show an increase in the molecular weight corresponding to the mass of the added alkyl group.

Hydrolysis to the Carboxylic Acid (Saponification)

The ethyl ester at the 3-position can be hydrolyzed under basic conditions to the corresponding carboxylic acid, which is a key precursor for further derivatization, such as amide bond formation.[11][12][13]

Caption: Saponification of the ethyl ester to the carboxylic acid.

Protocol 4: Saponification

Causality: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. The subsequent elimination of ethoxide is followed by an acid-base reaction to form the carboxylate salt.[12] Acidic workup is necessary to protonate the carboxylate and isolate the carboxylic acid.

Materials:

-

Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (2.0 eq) and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is no longer visible.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain 8-(Trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid.

Self-Validation:

-

The product will show a broad singlet in the ¹H NMR spectrum corresponding to the carboxylic acid proton.

-

The IR spectrum will show a characteristic broad O-H stretch for the carboxylic acid.

Amide Coupling

The synthesized carboxylic acid is a versatile precursor for the formation of amides, which are prevalent in many biologically active molecules. Standard peptide coupling reagents can be employed for this transformation.[14][15]

Caption: Amide bond formation from the carboxylic acid intermediate.

Protocol 5: Amide Coupling

Causality: Coupling reagents such as EDC activate the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by an amine.[15] A non-nucleophilic base like DIPEA is often added to neutralize any acid formed during the reaction and to ensure the amine is in its free base form.

Materials:

-

8-(Trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid

-

Amine (primary or secondary)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 8-(Trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the desired amine (1.1 eq) and continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Self-Validation:

-

Successful amide formation can be confirmed by the presence of a new N-H signal (for primary amine reactants) in the ¹H NMR spectrum and the corresponding signals for the amine portion of the molecule.

-

High-resolution mass spectrometry will confirm the molecular weight of the final product.

Conclusion

Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate is a highly valuable and versatile intermediate in organic synthesis. Its strategic functionalization through aromatization, N-alkylation, hydrolysis, and amide coupling opens avenues for the creation of diverse molecular architectures. The protocols detailed herein provide a robust framework for researchers to exploit the full potential of this powerful building block in the pursuit of novel therapeutic agents and other advanced materials. The trifluoromethyl group imparts unique properties that are increasingly sought after in drug discovery, positioning this intermediate at the forefront of modern chemical synthesis.[16]

References

-

Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link][3][6]

-

Biotage. Gould-Jacobs Quinoline forming reaction. Application Note AN56. [Link][4][17]

-

Cikotiene, I.; et al. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules2021 , 26, 3286. [Link][5]

-

Scribd. Saponification of Ethyl Acetate Experiment. [Link][11]

-

Kumar, A.; et al. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry2020 , 20(14), 1698-1708. [Link][1]

-

Chongqing Chemdad Co., Ltd. quinoline-3-carboxylic acid ethyl ester. [Link][18]

-

The Journal of Organic Chemistry. The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation-Cyclization of Substituted Alkynes with Sulfonyl Chlorides. [Link][19]

-

ResearchGate. Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. [Link][20]

-

RSC Publishing. DDQ as a versatile and easily recyclable oxidant: a systematic review. [Link][7]

-

ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link][21]

-

ResearchGate. DDQ‐promoted synthesis of 3‐functionalized quinolines at room temperature. [Link][22]

-

SciSpace. N,1-Dialkyl-7-(alkylamino)-4-(alkylimino)-1,4-dihydroquinoline-3-carboxamides and Their 4-Oxo Derivatives: Synthesis and Propert. [Link][23]

-

ResearchGate. Study on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide. [Link][9]

-

ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link][14]

-

NIH. Replacement of Stoichiometric DDQ with a Low Potential o-Quinone Catalyst Enabling Aerobic Dehydrogenation of Tertiary Indolines in Pharmaceutical Intermediates. [Link][8]

-

Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link][15]

-

YouTube. DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) Preparation. [Link][24]

-

Google Patents. Method for the preparation of substituted 1,4-dihydro-4-oxo-cinnoline-3-carboxylic acid, esters and salts thereof, and intermediates used in their preparation. [25]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link][16]

-

PubMed. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. [Link][26]

-

PubMed. Study on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide. [Link][10]

-

Beilstein Journals. DDQ in mechanochemical C–N coupling reactions. [Link][27]

-

ResearchGate. Quinolinone synthesis via amide coupling and enol condensation by Manley and collaborators. [Link][28]

Sources

- 1. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate;CAS No.:31602-18-3 [chemshuttle.com]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 6. Gould-Jacobs Reaction [drugfuture.com]

- 7. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Replacement of Stoichiometric DDQ with a Low Potential o-Quinone Catalyst Enabling Aerobic Dehydrogenation of Tertiary Indolines in Pharmaceutical Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Study on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Saponification-Typical procedures - operachem [operachem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 16. jelsciences.com [jelsciences.com]

- 17. ablelab.eu [ablelab.eu]

- 18. QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. scispace.com [scispace.com]

- 24. youtube.com [youtube.com]

- 25. EP0519140A1 - Method for the preparation of substituted 1,4-dihydro-4-oxo-cinnoline-3-carboxylic acid, esters and salts thereof, and intermediates used in their preparation - Google Patents [patents.google.com]

- 26. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents [pubmed.ncbi.nlm.nih.gov]

- 27. BJOC - DDQ in mechanochemical C–N coupling reactions [beilstein-journals.org]

- 28. researchgate.net [researchgate.net]

Application Notes and Protocols for Assessing the Viability of Cancer Cell Lines Treated with Quinoline Compounds

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of cell viability assays to evaluate the cytotoxic and cytostatic effects of quinoline-based compounds on cancer cell lines. This document emphasizes the rationale behind assay selection, provides detailed, field-proven protocols, and offers insights into data interpretation and troubleshooting to ensure the generation of robust and reliable results.

Introduction: The Rationale for Selecting the Appropriate Cell Viability Assay

Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer effects.[1] These compounds exert their activity through diverse mechanisms of action, such as the inhibition of topoisomerases, disruption of tubulin polymerization, and modulation of various kinase signaling pathways.[2] Given this mechanistic diversity, the accurate assessment of cell viability in response to treatment with quinoline compounds is a critical step in the drug discovery pipeline.

The choice of a cell viability assay should not be arbitrary; it must be informed by the compound's potential mechanism of action and the specific research question. This guide focuses on three widely used assays: the colorimetric MTT and MTS assays, and the luminescent CellTiter-Glo® assay. Each assay measures a different aspect of cell health, and understanding these differences is paramount to generating meaningful data.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This classic assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.

-

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: An advancement on the MTT assay, the MTS reagent is reduced to a water-soluble formazan, simplifying the protocol by eliminating the solubilization step.[3]

-

CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, the primary energy currency of the cell, as an indicator of metabolically active cells.[4] The amount of ATP is directly proportional to the number of viable cells.

The following diagram illustrates the decision-making process for selecting an appropriate cell viability assay when investigating quinoline compounds.

Caption: Workflow for selecting a cell viability assay for quinoline compounds.

Understanding the Mechanisms of Action of Quinoline Compounds

Quinoline derivatives can induce cancer cell death through multiple pathways. A foundational understanding of these mechanisms is crucial for interpreting cell viability data correctly. For instance, a compound that induces apoptosis will yield different kinetic profiles compared to one that causes cell cycle arrest.

Some of the key mechanisms of quinoline compounds include:

-

Kinase Inhibition: Many quinoline-based molecules act as inhibitors of protein tyrosine kinases, which are pivotal in cancer cell signaling pathways regulating proliferation, survival, and angiogenesis.[5]

-

Induction of Apoptosis: Certain quinoline derivatives can trigger programmed cell death by activating intrinsic or extrinsic apoptotic pathways.[6]

-

Cell Cycle Arrest: These compounds can interfere with the cell cycle machinery, leading to an accumulation of cells in a specific phase (e.g., G2/M), thereby preventing cell division.[7]

The following diagram depicts a simplified overview of these anticancer mechanisms.

Caption: Simplified mechanisms of anticancer action for quinoline compounds.

Experimental Protocols

Adherence to standardized and optimized protocols is critical for ensuring the reproducibility and accuracy of cell viability data. The following sections provide detailed, step-by-step methodologies for the MTT, MTS, and CellTiter-Glo® assays.

General Cell Culture and Compound Preparation Guidelines

-

Cell Line Maintenance: Utilize cell lines from a reputable source such as ATCC and maintain them according to the provided guidelines.[8] Regularly test for mycoplasma contamination.

-

Cell Seeding: Ensure a uniform single-cell suspension before seeding to avoid cell clumping, which can affect assay results. The optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase during the experiment.

-

Compound Handling: Dissolve quinoline compounds in a suitable solvent, typically DMSO, at a high concentration to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept low (generally below 0.5%) to avoid solvent-induced cytotoxicity.[1]

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard methodologies and is suitable for adherent cancer cell lines.[9]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Quinoline compound stock solution

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density in 100 µL of complete medium per well. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the quinoline compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals. Mix thoroughly by gentle pipetting or shaking.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Protocol 2: MTS Assay for Cell Viability

This protocol offers a more streamlined approach compared to the MTT assay and is suitable for both adherent and suspension cells.[3]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Quinoline compound stock solution

-

Combined MTS reagent (containing MTS and an electron coupling reagent like PES)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

-

MTS Reagent Addition: After the compound treatment period, add 20 µL of the combined MTS reagent directly to each well containing 100 µL of culture medium.

-

Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO₂ incubator.

-

Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is highly sensitive and ideal for high-throughput screening (HTS) applications.[10]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Quinoline compound stock solution

-

CellTiter-Glo® Reagent

-

Opaque-walled 96-well plates (white plates are recommended for luminescence)

-

Multichannel pipette

-

Luminometer

Procedure:

-

Reagent Preparation: Thaw the CellTiter-Glo® Reagent and bring it to room temperature before use.

-

Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with quinoline compounds as described in the MTT protocol (steps 1 and 2).

-

Plate Equilibration: After the treatment period, allow the plate to equilibrate to room temperature for approximately 30 minutes.

-

Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

-

Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence Measurement: Record the luminescence using a luminometer.

Data Analysis and Interpretation

Calculating Percentage Viability:

Percentage viability is calculated relative to the untreated control cells:

% Viability = (Absorbance_sample / Absorbance_control) * 100

Determining the IC₅₀ Value:

The IC₅₀ value is typically determined by performing a dose-response curve fitting using a non-linear regression model. Software such as GraphPad Prism is highly recommended for this purpose.[11]

-

Data Input: Enter the compound concentrations (often on a logarithmic scale) and the corresponding percentage viability values.

-

Curve Fitting: Use a sigmoidal dose-response (variable slope) equation to fit the data.

-

IC₅₀ Calculation: The software will calculate the IC₅₀ value from the fitted curve.[12]

Trustworthiness: A Self-Validating System

To ensure the trustworthiness of the results, a self-validating experimental design should be employed. This involves incorporating appropriate controls and considering potential assay interferences.

Essential Controls

-

Untreated Control: Cells incubated with culture medium only. This represents 100% viability.

-

Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the quinoline compound. This control is essential to ensure that the solvent itself does not affect cell viability.

-

Positive Control: A known cytotoxic agent to ensure the assay is performing as expected.

-

Blank Control: Wells containing medium but no cells. This is used to subtract background absorbance or luminescence.

-

Compound Interference Control: For colorimetric and some fluorescent assays, it is crucial to include wells with the compound in the medium without cells to check for any direct interaction with the assay reagents.

Potential Interferences with Quinoline Compounds

Quinoline compounds can potentially interfere with cell viability assays:

-

Colorimetric Interference: Some quinoline derivatives are colored and may absorb light at the same wavelength as the formazan product in MTT and MTS assays, leading to inaccurate readings.

-

Reducing/Oxidizing Properties: Compounds with inherent reducing or oxidizing properties can directly reduce the tetrazolium salts, leading to a false-positive signal of cell viability.[13]

-

Autofluorescence: Some quinoline derivatives are fluorescent, which can interfere with fluorescence-based viability assays.[14]

Mitigation Strategies:

-

Always include the compound interference control.

-

If significant interference is observed, consider using an orthogonal assay that relies on a different detection principle (e.g., switching from a colorimetric to a luminescent assay).[5]

Field-Proven Insights and Troubleshooting

This section provides practical advice based on extensive experience in screening compound libraries.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High Variability Between Replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous cell suspension before seeding.- Use a calibrated multichannel pipette.- Avoid using the outer wells of the plate or fill them with sterile PBS.[1] |

| Low Signal or Absorbance | - Insufficient cell number- Suboptimal incubation time | - Optimize cell seeding density.- Perform a time-course experiment to determine the optimal incubation time for the assay reagent. |

| High Background Signal | - Microbial contamination- Interference from phenol red in the medium- Serum components reacting with assay reagents | - Maintain aseptic technique.- Use phenol red-free medium during the assay incubation.[15]- Consider using a serum-free medium for the final incubation step. |

| Unexpected Increase in Viability at High Compound Concentrations | - Compound precipitation at high concentrations- Direct reduction of MTT/MTS by the compound | - Check the solubility of the compound in the culture medium.- Run a compound interference control (compound in medium without cells).[13] |

Orthogonal Validation of Results

Given the potential for assay-specific artifacts, it is highly recommended to validate key findings with an orthogonal assay.[16] This involves using a secondary assay that measures a different cellular parameter to confirm the cytotoxic or cytostatic effects of a quinoline compound.

Examples of orthogonal assays include:

-

Cell Cycle Analysis by Flow Cytometry: To determine if the compound induces arrest at a specific phase of the cell cycle.

-

Apoptosis Assays: Such as Annexin V/PI staining to confirm the induction of programmed cell death.

-

Caspase Activity Assays: To measure the activation of key executioner caspases in the apoptotic pathway.

Conclusion

The successful evaluation of quinoline compounds in cancer cell lines relies on the thoughtful selection and meticulous execution of cell viability assays. By understanding the principles and limitations of each assay, incorporating a robust set of controls, and validating findings with orthogonal methods, researchers can generate high-quality, reliable data. This comprehensive approach will accelerate the identification and characterization of promising quinoline-based anticancer drug candidates.

References

-

ResearchGate. (2022, June 7). I am having problems in getting results in MTT assay. How do I rectify it? Retrieved from [Link]

- Prasad, S., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. ACS Omega, 6(47), 31475–31486.

-

Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An [Video]. YouTube. [Link]

- Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.

-

GraphPad. (n.d.). How to determine an IC50. Retrieved from [Link]

- Jensen, C., et al. (2023). Guidance for statistical design and analysis of toxicological dose–response experiments, based on a comprehensive literature review. Archives of Toxicology, 97(8), 2115–2133.

- Sadowska-Bartosz, I., & Bartosz, G. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. Molecules, 27(17), 5645.

- Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). Future Journal of Pharmaceutical Sciences, 5(1), 1-12.

- International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135.

- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances, 10(51), 30547-30568.

- Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degrad

-

How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023, December 16). [Video]. YouTube. [Link]

- Serum‐reduced media impacts on cell viability and protein expression in human lung epithelial cells. (2019). Journal of Cellular and Molecular Medicine, 23(11), 7736-7740.

- Quinoline-based fluorescent small molecules for live cell imaging. (2020).

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

ResearchGate. (2017, January 23). How to determine IC50 value of a compound? Retrieved from [Link]

- Design and Statistical Analysis of Toxicology Studies. (2016). In Basicmedical Key.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. Cell Viability Guide | How to Measure Cell Viability [promega.com]

- 6. High-Throughput Screening Strategies for Targeted Identification Small-Molecule Compounds Towards Activated Pathways in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. atcc.org [atcc.org]

- 10. promega.com [promega.com]

- 11. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Quinoline-based fluorescent probe for the detection and monitoring of hypochlorous acid in a rheumatoid arthritis model - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hallmarks of Antibody Validation: Orthogonal Strategy | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for the Antimicrobial Susceptibility Testing of Novel Quinoline Analogs

Introduction: The Imperative for Novel Quinolone Development and Accurate Susceptibility Profiling

The enduring challenge of antimicrobial resistance (AMR) necessitates a robust pipeline of novel therapeutic agents. Quinoline and fluoroquinolone antibiotics have long been mainstays in clinical practice, valued for their broad-spectrum activity and favorable pharmacokinetic profiles. Their mechanism of action, the inhibition of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), is a well-validated target.[1][2] However, the emergence and spread of resistance, often through mutations in these target enzymes or via efflux pumps, threaten the continued efficacy of this critical class of drugs.[3]

The development of novel quinoline analogs aims to overcome existing resistance mechanisms and expand the spectrum of activity. As researchers synthesize new chemical entities, a critical and early step in the development cascade is the accurate and reproducible assessment of their antimicrobial potency.[1] Antimicrobial susceptibility testing (AST) provides the foundational data for this assessment, determining the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a specific pathogen. This data is paramount for guiding structure-activity relationship (SAR) studies, prioritizing lead candidates, and ultimately, for predicting clinical success.[4][5]

This document serves as a detailed guide for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel quinoline analogs. It provides not only step-by-step protocols for established AST methodologies but also expert insights into the nuances of testing novel compounds, with a particular focus on addressing common challenges such as compound solubility. The protocols and recommendations herein are grounded in the authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring scientific integrity and inter-laboratory reproducibility.[6][7]

Strategic Approach to AST for Novel Quinolones: A Testing Cascade

A systematic approach to AST is crucial for the efficient evaluation of a library of novel quinoline analogs. A tiered or cascaded screening process allows for the rapid identification of promising candidates while conserving resources.

Caption: A tiered approach to antimicrobial susceptibility testing of novel compounds.

Core Methodologies for MIC Determination

The selection of an appropriate AST method is contingent on the stage of drug discovery, the number of compounds to be tested, and the specific research question. The foundational methods are broth microdilution, agar dilution, and disk diffusion.

Broth Microdilution: The Gold Standard

Broth microdilution is widely considered the reference method for quantitative MIC determination due to its reproducibility and efficiency in testing multiple compounds.[8] This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test organism. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth after a defined incubation period.

Materials:

-

Novel quinoline analog stock solution (see section on solubility)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well U-bottom or flat-bottom microtiter plates

-

Test organism grown on appropriate agar medium (e.g., Tryptic Soy Agar)

-

0.9% sterile saline or phosphate-buffered saline (PBS)

-

McFarland 0.5 turbidity standard

-

Spectrophotometer (optional, for inoculum standardization)

-

Multichannel pipette

-

Sterile pipette tips and reagent reservoirs

-

Incubator (35°C ± 2°C, ambient air)

-

Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853)

-

Comparator antibiotics (e.g., ciprofloxacin, levofloxacin)

Procedure:

-

Preparation of the Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the density (absorbance at 625 nm of 0.08-0.13).

-

Within 15 minutes of preparation, dilute this standardized suspension 1:100 in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL. This will be your working inoculum.

-

-

Plate Preparation:

-

Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

-

Prepare a working solution of your novel quinoline analog at four times the highest desired final concentration in CAMHB.

-

Add 100 µL of this working solution to well 1.

-

Using a multichannel pipette, perform serial two-fold dilutions by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10.

-

Well 11 will serve as the growth control (no drug). Well 12 can be a sterility control (no bacteria).

-

-

Inoculation:

-

Using a multichannel pipette, add 50 µL of the working inoculum (from step 1) to wells 1 through 11. This brings the final volume in each well to 100 µL and dilutes the drug and the inoculum to their final concentrations. The final inoculum density should be approximately 5 x 10⁵ CFU/mL.

-

-

Incubation:

-

Cover the plate with a lid to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air for non-fastidious organisms.

-

-

Reading the Results:

-

Following incubation, examine the plates from the bottom using a reading mirror or by placing them on a light box.

-

The MIC is the lowest concentration of the quinoline analog at which there is no visible growth (i.e., no turbidity, pellet, or haze).

-

The growth control (well 11) should show distinct turbidity. The sterility control (well 12) should remain clear.

-

Agar Dilution

In the agar dilution method, the antimicrobial agent is incorporated into the agar medium at various concentrations before it solidifies. A standardized inoculum of the test organism is then spotted onto the surface of each plate. This method is particularly useful for testing multiple bacterial strains simultaneously.

Disk Diffusion (Kirby-Bauer Test)

The disk diffusion method is a qualitative or semi-quantitative technique that is excellent for primary screening. A paper disk impregnated with a known amount of the antimicrobial agent is placed on an agar plate that has been swabbed with a standardized bacterial inoculum. During incubation, the compound diffuses from the disk into the agar, creating a concentration gradient. The diameter of the zone of growth inhibition around the disk is measured and can be correlated with the MIC.

Addressing the Challenge of Poor Solubility

A significant hurdle in the AST of novel synthetic compounds, including many quinoline analogs, is their limited aqueous solubility.[9] Precipitated compound is not bioavailable and will lead to an inaccurate (falsely high) MIC value.

Caption: Decision workflow for handling poorly soluble compounds in AST.

Key Considerations for Solvents:

-

Dimethyl Sulfoxide (DMSO): DMSO is the most commonly used solvent for poorly soluble compounds.[10] It is crucial, however, to ensure that the final concentration of DMSO in the AST assay does not affect bacterial growth. For most bacteria, the final concentration of DMSO should not exceed 1% v/v.[11][12] Always include a vehicle control (growth control with the same final concentration of DMSO but no drug) to confirm that the solvent itself is not inhibitory.

-

Ethanol and Polyethylene Glycol (PEG): Other solvents such as ethanol or PEG-400 can be used, but their maximum non-inhibitory concentrations must also be empirically determined for the specific organisms being tested.[10][12]

-

Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mg/mL or 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved; gentle warming or sonication may be required. Perform serial dilutions for the AST from this stock solution.

Quality Control: The Cornerstone of Reliable Data

Rigorous quality control is non-negotiable for generating reliable and reproducible AST data. This involves the regular testing of reference bacterial strains with well-characterized MICs for comparator agents.

QC Strains and Expected MIC Ranges for Comparator Fluoroquinolones:

| Quality Control Strain | Comparator Antibiotic | Expected MIC Range (µg/mL) |

| Escherichia coli ATCC® 25922™ | Ciprofloxacin | 0.004 - 0.016 |

| Levofloxacin | 0.008 - 0.03 | |

| Staphylococcus aureus ATCC® 29213™ | Ciprofloxacin | 0.12 - 0.5 |

| Levofloxacin | 0.06 - 0.25 | |

| Pseudomonas aeruginosa ATCC® 27853™ | Ciprofloxacin | 0.25 - 1 |

| Levofloxacin | 0.5 - 2 |

Note: These ranges are illustrative and should be verified against the current CLSI M100 document.[3]

If the MIC values for the QC strains fall outside the acceptable ranges, it indicates a potential issue with the methodology, reagents, or incubation conditions, and the experimental results for the novel compounds should be considered invalid until the issue is resolved.[13]

Results and Interpretation: From MIC to Insight

The primary output of these assays is the MIC value. However, the interpretation of this value is what drives the drug discovery process forward.

Data Presentation:

Summarize the MIC data for your novel quinoline analogs in a clear, tabular format. This allows for easy comparison of the activity of different analogs against a panel of organisms.

Hypothetical Data Table:

| Compound ID | S. aureus ATCC 29213 (MSSA) | S. aureus (MRSA, clinical isolate) | E. coli ATCC 25922 | K. pneumoniae (ESBL-producer) | P. aeruginosa ATCC 27853 |

| Novel Quinolone A | 0.25 | 0.5 | 0.125 | 2 | 8 |

| Novel Quinolone B | 0.06 | 0.125 | 0.03 | 0.5 | 2 |

| Ciprofloxacin | 0.25 | 4 | 0.008 | 1 | 0.5 |

| Levofloxacin | 0.125 | 2 | 0.015 | 0.5 | 1 |

Interpreting the Data:

-

Potency: The lower the MIC, the more potent the compound. In the hypothetical data, "Novel Quinolone B" is the most potent analog across the tested strains.

-

Spectrum of Activity: Assess the activity against both Gram-positive (S. aureus) and Gram-negative (E. coli, K. pneumoniae, P. aeruginosa) organisms. "Novel Quinolone B" demonstrates broad-spectrum activity.

-

Activity Against Resistant Strains: Compare the MICs for susceptible, wild-type strains (e.g., ATCC strains) with those for resistant clinical isolates (e.g., MRSA, ESBL-producer). A small increase in MIC for the resistant strain suggests the novel analog may be able to overcome common resistance mechanisms. For example, "Novel Quinolone B" retains significant potency against the MRSA and ESBL-producing strains, unlike ciprofloxacin and levofloxacin.

-

Structure-Activity Relationship (SAR): By comparing the chemical structures of analogs with their corresponding MIC values, you can begin to build an SAR.[4] For instance, if "Novel Quinolone B" has a different substituent at the C-7 position compared to "Novel Quinolone A," this may be a key determinant of its enhanced activity.

-

Benchmarking: Always compare the activity of your novel compounds to established drugs of the same class (e.g., ciprofloxacin, levofloxacin) and potentially to drugs from other classes that are used to treat similar infections.[14][15]

Conclusion and Future Directions

The protocols and strategies outlined in this document provide a robust framework for the initial antimicrobial characterization of novel quinoline analogs. Meticulous adherence to standardized methodologies, diligent quality control, and a thoughtful approach to challenges like compound solubility are essential for generating high-quality, reliable data. This data forms the bedrock of the preclinical development process, enabling the identification of promising lead candidates and guiding the optimization efforts that are critical to advancing the next generation of quinolone antibiotics in the fight against antimicrobial resistance. Further characterization of lead candidates will involve more advanced studies, such as time-kill kinetics, post-antibiotic effect determination, and ultimately, evaluation in in vivo infection models to establish a correlation between in vitro susceptibility and in vivo efficacy.[5][16][17]

References

-

Ascendia Pharma. (2022, February 28). 5 Novel Techniques For Solubility Enhancement. Drug Delivery Leader. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. [Link]

-

CARB-X. (2026, January 8). CARB-X Novel Chemistry for AMR Challenge. [Link]

-

CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

-